molecular formula C17H14N2OS B15041370 N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide

N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B15041370
M. Wt: 294.4 g/mol
InChI Key: DJYKJOQULWTKMR-PDGQHHTCSA-N
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Description

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that features a naphthalene ring, a thiophene ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between naphthalen-2-yl ethylidene and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction could produce naphthalen-2-yl alcohols.

Scientific Research Applications

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(naphthalen-2-yl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both naphthalene and thiophene rings, along with the carbohydrazide group. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(Z)-1-naphthalen-2-ylethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C17H14N2OS/c1-12(18-19-17(20)16-7-4-10-21-16)14-9-8-13-5-2-3-6-15(13)11-14/h2-11H,1H3,(H,19,20)/b18-12-

InChI Key

DJYKJOQULWTKMR-PDGQHHTCSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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